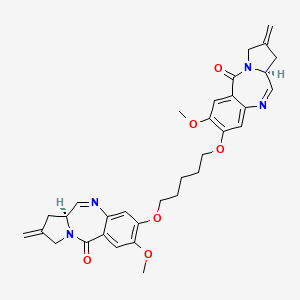
Unii-V23HY4W8OB
Vue d'ensemble
Description
SG2057, also known as DRG16, is a pyrrolobenzodiazepine (PBD) dimer containing a pentyldioxy linkage. This compound binds sequence selectively in the minor groove of DNA, forming both interstrand and intrastrand cross-linked adducts. SG2057 is recognized for its potent antitumor activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: SG2057 is synthesized through a series of chemical reactions involving the formation of the PBD dimer. The key steps include the formation of the pentyldioxy linkage and the selective binding to DNA sequences. The synthesis involves multiple steps of organic reactions, including condensation, cyclization, and purification processes .
Industrial Production Methods: Industrial production of SG2057 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced organic synthesis techniques and stringent quality control measures to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions: SG2057 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: SG2057 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions include various derivatives of SG2057 with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
SG2057 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA-binding properties and cross-linking mechanisms.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential antitumor agent due to its ability to form DNA cross-links and inhibit tumor growth.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mécanisme D'action
SG2057 exerts its effects by binding to the minor groove of DNA and forming interstrand and intrastrand cross-links. These cross-links interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. The molecular targets include specific DNA sequences, and the pathways involved are related to DNA damage response and repair mechanisms .
Similar Compounds:
SG2000: Another PBD dimer with a shorter tether between the PBD monomer units.
SG3199: A PBD dimer with a different linkage, used in antibody-drug conjugates.
Vadastuximab talirine: An antibody-drug conjugate containing a PBD dimer
Uniqueness of SG2057: SG2057 is unique due to its pentyldioxy linkage, which allows it to span an extra base pair of DNA compared to SG2000. This results in enhanced cross-linking efficiency and superior in vitro cytotoxic potency. Its ability to form stable DNA cross-links makes it a highly potent antitumor agent .
Propriétés
Numéro CAS |
260417-62-7 |
|---|---|
Formule moléculaire |
C33H36N4O6 |
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
(6aS)-3-[5-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C33H36N4O6/c1-20-10-22-16-34-26-14-30(28(40-3)12-24(26)32(38)36(22)18-20)42-8-6-5-7-9-43-31-15-27-25(13-29(31)41-4)33(39)37-19-21(2)11-23(37)17-35-27/h12-17,22-23H,1-2,5-11,18-19H2,3-4H3/t22-,23-/m0/s1 |
Clé InChI |
KYNCKSRRIFFPJS-GOTSBHOMSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SG2057; SG2057; SG 2057 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-oxo-3-[[(10E,12Z,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid](/img/structure/B1681567.png)
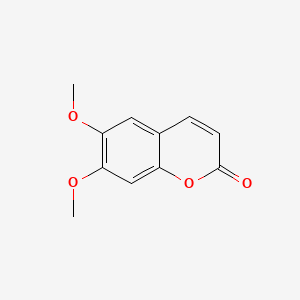
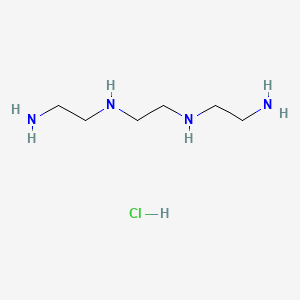
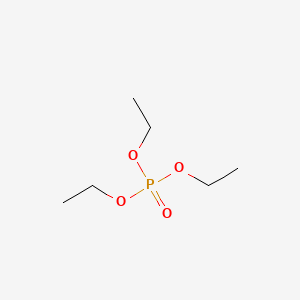

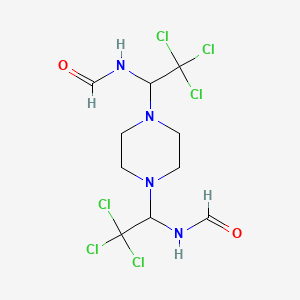
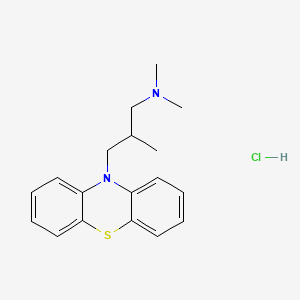

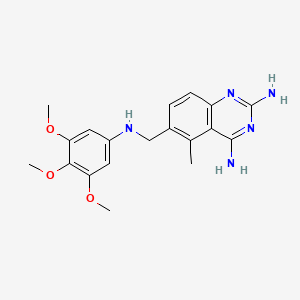
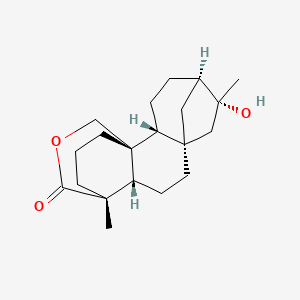
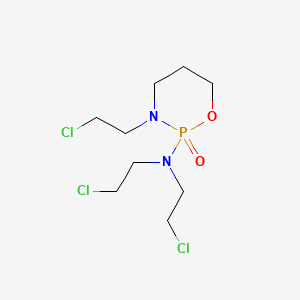
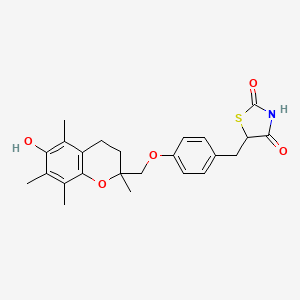

![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)